Tolvaptan - 150683-30-0

Tolvaptan

Catalog Number: EVT-285942
CAS Number: 150683-30-0
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tolvaptan is an analytical reference standard categorized as a diuretic. Formulations containing diuretics have been abused as performance-enhancing drugs and masking agents in sports doping. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Tolvaptan is a nonpeptide vasopressin V2 receptor antagonist (IC50 = 3 nM for rat receptor) and a diuretic agent. It is selective for V2 over V1 receptors (IC50 = 0.58 μM). Tolvaptan increases urine volume by 3-fold in rats when administered at a dose of 0.54 mg/kg. It also reduces left ventricular end-systolic volumes and improves left ventricular ejection fraction in a rat model of myocardial infarction. Formulations containing tolvaptan have been used to treat hyponatremia.
Tolvaptan is an orally bioavailable, selective, arginine vasopressin receptor 2 (V2, AVPR2) antagonist that can be used to treat hyponatremia. Upon oral administration, tolvaptan selectively and competitively binds to and blocks the V2 receptor located in the walls of the vasculature and luminal membranes of renal collecting ducts, thereby preventing the binding of vasopressin to the V2 receptor. This prevents water absorption in the kidneys and increases the excretion of electrolyte-free water via the kidneys. This reduces intravascular volume and increases serum sodium concentrations and osmolality.
Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apprent acute liver injury during long term use.
Tolvaptan is an organic molecular entity.

Arginine Vasopressin (AVP)

Compound Description: Arginine Vasopressin (AVP), also known as antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys. It exerts its effects by binding to vasopressin receptors, particularly the V2 receptor subtype, in the renal collecting duct cells. [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: Arginine Vasopressin is the endogenous ligand for the V2 receptor, the primary target of Tolvaptan. Tolvaptan acts as a competitive antagonist of AVP at the V2 receptor, effectively blocking its action and promoting aquaresis (excretion of electrolyte-free water). The relationship between these two compounds is central to understanding the mechanism of action of Tolvaptan in treating conditions like hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). [, , , , , , , , , , , , , , , , , , , , , ]

Demeclocycline

Compound Description: Demeclocycline is a tetracycline antibiotic with a well-documented off-target effect of inducing nephrogenic diabetes insipidus. This effect stems from its ability to interfere with the action of AVP in the kidneys, effectively reducing water reabsorption. []

Furosemide

Compound Description: Furosemide is a loop diuretic commonly used in the treatment of heart failure and other edematous conditions. It acts by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water. [, , , , , , ]

Spironolactone

Compound Description: Spironolactone is a potassium-sparing diuretic that acts as an aldosterone receptor antagonist. It is frequently used in the treatment of heart failure, ascites, and hypertension. [, ]

Relevance: Spironolactone is often prescribed in combination with Tolvaptan, particularly in managing ascites related to liver cirrhosis. This combination allows for a more balanced diuretic effect by mitigating the potassium loss associated with loop diuretics like furosemide while promoting aquaresis with Tolvaptan. [, ]

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule in the kidneys, inhibiting sodium and chloride reabsorption. It is commonly used to treat hypertension and edema. [, ]

Relevance: Hydrochlorothiazide has shown potential in mitigating the polyuria (excessive urination) associated with Tolvaptan treatment in ADPKD. This suggests a possible role for HCTZ in improving the tolerability and adherence to Tolvaptan therapy. []

Metformin

Compound Description: Metformin is a biguanide medication commonly used in the treatment of type 2 diabetes. Its mechanism of action primarily involves reducing hepatic glucose production and improving insulin sensitivity. []

Relevance: Recent research has indicated that Metformin might possess aquaretic-reducing properties, similar to Hydrochlorothiazide, in the context of Tolvaptan-induced nephrogenic diabetes insipidus. This finding suggests a potential therapeutic benefit of Metformin in reducing excessive urination associated with Tolvaptan treatment. []

Octreotide-Long-Acting Release (Octreotide-LAR)

Compound Description: Octreotide-LAR is a synthetic analog of somatostatin, a hormone that inhibits the release of various other hormones. It is available in a long-acting release formulation and is frequently used to treat acromegaly and certain neuroendocrine tumors. []

Relevance: Research indicates that Octreotide-LAR, when used as an add-on therapy to Tolvaptan in ADPKD, may enhance Tolvaptan's renoprotective effects. This combination therapy appears to reduce glomerular filtration rate (GFR) more effectively than either agent alone and may contribute to a greater reduction in total and cystic kidney volumes. []

Digoxin

Compound Description: Digoxin is a cardiac glycoside used in the treatment of heart failure and atrial fibrillation. It works by increasing the force of myocardial contraction and slowing the heart rate. [, ]

Relevance: Tolvaptan can significantly increase steady-state plasma concentrations of digoxin. This interaction is likely due to Tolvaptan's inhibitory effect on P-glycoprotein (P-gp), a transporter protein involved in digoxin's efflux from cells, which could lead to higher digoxin exposure and an increased risk of digoxin toxicity. [, ]

Amiodarone

Compound Description: Amiodarone is an antiarrhythmic medication used to treat and prevent various types of irregular heartbeats. []

Relevance: Unlike with digoxin, studies have shown that Tolvaptan does not significantly alter the pharmacokinetics of amiodarone when co-administered. This finding suggests that Tolvaptan can be safely used in conjunction with amiodarone without requiring dose adjustments. []

Properties

CAS Number

150683-30-0

Product Name

Tolvaptan

IUPAC Name

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Solubility

In water, 0.1088 mg/L at 25 °C (est)

Synonyms

7-chloro-5-hydroxy-1-(2-methyl-4-(2-methylbenzoylamino)benzoyl)2,3,4,5-tetrahydro-1H-1-benzazepine
OPC 41061
OPC-41061
OPC41061
Samsca
tolvaptan

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.